2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine
Description
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine is a heterocyclic compound featuring a fused triazolo-naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 4, and an amine (-NH₂) group at position 7. Synthesis methods for this class of compounds often involve microwave-assisted reactions or FeCl₃-catalyzed solid-state protocols, which improve yield and reduce reaction times .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N5/c12-10(13,14)5-3-6(11(15,16)17)19-8-4(5)1-2-7-20-21-9(18)22(7)8/h1-3H,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNUTTDCJZDQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable naphthyridine derivative with a triazole precursor in the presence of trifluoromethylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolo-naphthyridine oxides, while reduction can produce triazolo-naphthyridine amines .
Scientific Research Applications
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural uniqueness of the target compound lies in the combination of trifluoromethyl groups and the amine moiety. Comparable derivatives include:
- 9-(4-Methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine : Substituted with a methoxyphenyl and phenyl group, this compound lacks trifluoromethyl groups but shares the triazolo-naphthyridine backbone .
- 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid : Replaces the triazole ring with an imidazole ring and introduces a carboxylic acid group at position 8 .
- 7-[[4-Methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl]thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine : Features a sulfur-containing triazole side chain, enhancing structural complexity .
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 338773-55-0
- Molecular Formula: C15H6F6N4
- Molar Mass: 388.29 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown moderate activity against various bacterial strains. For instance:
These findings suggest that derivatives of the triazole moiety can be effective against both Gram-positive and Gram-negative bacteria.
Antimalarial Activity
In a comparative study focused on antimalarial properties, compounds similar to 2,4-bis(trifluoromethyl) derivatives were synthesized and evaluated against Plasmodium species. One compound demonstrated an IC50 value of 0.8 μM against P. falciparum and was noted for its low cytotoxicity (CC50 > 100 μM) against mammalian cell lines (HepG2 and Vero) . This indicates a promising therapeutic profile for further development.
The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms:
- Inhibition of DNA Gyrase: Some studies indicate that triazole derivatives may inhibit bacterial DNA gyrase, leading to impaired DNA replication and cell division .
- Cell Membrane Disruption: Ultrastructural studies have shown that these compounds can cause significant damage to the cell membranes of pathogens like Plasmodium falciparum .
Case Study 1: Antibacterial Efficacy
A series of synthesized triazole-naphthyridine hybrids were tested for their antibacterial efficacy against resistant strains. Among these compounds, several exhibited MIC values significantly lower than traditional antibiotics like ampicillin . This suggests that structural modifications can enhance antibacterial potency.
Case Study 2: Antimalarial Potential
In vivo studies using murine models demonstrated that specific derivatives of the triazole-naphthyridine scaffold were partially effective in reducing parasitemia caused by P. berghei . These results underscore the need for further optimization to improve efficacy and reduce toxicity.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Solid-state | FeCl₃·6H₂O | 75–80 | 4–6 | Eco-friendly, low cost |
| Microwave irradiation | Tl(OAc)₃ | 80–85 | 1.5–2 | Rapid, high purity |
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups show distinct δ ~110–120 ppm in ¹³C) and confirms regiochemistry .
- X-ray crystallography : Resolves the fused triazolo-naphthyridine core, with bond angles (~120° for aromatic rings) and torsion angles (<5°) confirming planarity .
Advanced Question: How to address contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., solubility, cell lines). For example:
- Solubility limitations : The compound’s logP ~3.2 (calculated) may reduce bioavailability in aqueous assays. Use DMSO co-solvents (<0.1% v/v) to mitigate .
- Cell-line specificity : Anti-inflammatory activity (IC₅₀ COX-2 = 0.8 µM) varies in primary vs. immortalized cells due to receptor expression differences .
Advanced Question: What substituent modifications enhance pharmacological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- 6-position carboxamides : Introducing CONHR groups (e.g., -NHCH₂CH₃) improves analgesic ED₅₀ by 40% compared to unsubstituted analogs .
- 9-position isopropyl groups : Increase anti-inflammatory potency (IC₅₀ reduction from 1.2 µM to 0.7 µM) by enhancing hydrophobic interactions with COX-2 .
Q. Table 2: Substituent Effects on Activity
| Position | Substituent | Activity (IC₅₀/ED₅₀) | Mechanism Insight |
|---|---|---|---|
| 6 | CONHCH₂CH₃ | ED₅₀ = 12 mg/kg | Enhanced receptor binding |
| 9 | -CH(CH₃)₂ | IC₅₀ = 0.7 µM | Hydrophobic pocket occupancy |
Advanced Question: What mechanistic pathways explain its pharmacological activity?
Methodological Answer:
Primary mechanisms include:
- Cyclooxygenase-2 (COX-2) inhibition : Competitive binding to the arachidonic acid pocket (docking score: -9.2 kcal/mol) via trifluoromethyl-phenyl interactions .
- NF-κB pathway modulation : Downregulates TNF-α (EC₅₀ = 1.5 µM) by blocking IκB phosphorylation .
Advanced Question: How to elucidate reaction mechanisms for triazolo-naphthyridine formation?
Methodological Answer:
Key steps involve:
- Cyclocondensation : Aza-Michael addition followed by intramolecular cyclization, confirmed by trapping intermediates (e.g., enamine adducts) via LC-MS .
- Catalytic role of Tl(III) : Acts as a Lewis acid to polarize carbonyl groups, accelerating ring closure (kinetic studies show rate constant k = 0.45 min⁻¹) .
Advanced Question: What computational methods predict interactions with biological targets?
Methodological Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify electrophilic regions (Fukui indices >0.1 at C-5 and C-9) .
- Molecular docking (AutoDock Vina) : Predict binding to COX-2 (PDB: 5KIR) with ∆G = -9.8 kcal/mol, validated by mutagenesis (Arg120Ala reduces affinity 10-fold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
